molecular formula C17H16ClN3O B1224917 4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol

4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol

Cat. No. B1224917
M. Wt: 313.8 g/mol
InChI Key: DDKNQLXCEDHYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol is a member of imidazoles.

Scientific Research Applications

Antimicrobial and Antidiabetic Activities

4-Aminophenol derivatives, including 4-Chloro-2-[[1-methyl-5-phenyl-2-imidazolyl]aminomethyl]phenol, have been synthesized and evaluated for their biological activities. They exhibit broad-spectrum antimicrobial activities against various bacterial strains like Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae. Additionally, these compounds have shown significant inhibition of amylase and glucosidase, indicating potential antidiabetic activities (Rafique et al., 2022).

DNA Interaction and Potential as Anticancer Agents

The interaction studies of human DNA with synthesized Schiff bases, including 4-Chloro-2-[[1-methyl-5-phenyl-2-imidazolyl]aminomethyl]phenol derivatives, demonstrate potential anticancer properties. These studies reveal that such compounds can interact with DNA, a critical aspect for anticancer agents (Rafique et al., 2022).

Synthesis and Characterization for Various Applications

Studies on the synthesis, characterization, and biological activity of these compounds, including their metal complexes, provide insights into their diverse applications. Such compounds have been used in studies for antimicrobial, antidiabetic, and potential anticancer applications, highlighting their versatility in scientific research (Palreddy et al., 2015).

Application in Fluorescence Turn-on Detection

Some derivatives of 4-Chloro-2-[[1-methyl-5-phenyl-2-imidazolyl]aminomethyl]phenol have been developed for fluorescence turn-on detection of cysteine, demonstrating their potential in biochemical and diagnostic applications (Liu et al., 2015).

Antioxidant Properties

The antioxidant properties of these compounds have also been explored. For instance, their efficacy as antioxidant additives for lubricating oils highlights their potential in industrial applications (Amer et al., 2011).

properties

Product Name

4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

4-chloro-2-[[(1-methyl-5-phenylimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C17H16ClN3O/c1-21-15(12-5-3-2-4-6-12)11-20-17(21)19-10-13-9-14(18)7-8-16(13)22/h2-9,11,22H,10H2,1H3,(H,19,20)

InChI Key

DDKNQLXCEDHYBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3

solubility

1.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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